![molecular formula C13H16N2O5 B4688616 4-[2-(4-nitrophenoxy)propanoyl]morpholine](/img/structure/B4688616.png)
4-[2-(4-nitrophenoxy)propanoyl]morpholine
Overview
Description
4-[2-(4-nitrophenoxy)propanoyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPPM and is a derivative of morpholine.
Mechanism of Action
The mechanism of action of 4-[2-(4-nitrophenoxy)propanoyl]morpholine is not fully understood. However, it has been proposed that the compound may act by inhibiting the production of inflammatory cytokines and blocking the activation of NF-κB signaling pathway. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1 and HSV-1.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[2-(4-nitrophenoxy)propanoyl]morpholine in lab experiments is its low toxicity. The compound has been found to be relatively safe for use in cell culture and animal studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-[2-(4-nitrophenoxy)propanoyl]morpholine. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the field of anti-inflammatory and anti-tumor therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties and has been investigated for its potential use as a drug delivery system. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the field of anti-inflammatory and anti-tumor therapy.
Scientific Research Applications
4-[2-(4-nitrophenoxy)propanoyl]morpholine has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
1-morpholin-4-yl-2-(4-nitrophenoxy)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-10(13(16)14-6-8-19-9-7-14)20-12-4-2-11(3-5-12)15(17)18/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZFJJDPQAQGPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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